5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic organic compound It belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. A common method involves the reaction of a hydrazide with an ester or acid chloride under acidic or basic conditions.
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Introduction of the Chloromethyl Group: : The chloromethyl group can be introduced via chloromethylation reactions. This often involves the use of formaldehyde and hydrochloric acid or other chloromethylating agents.
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Attachment of the Methoxy-Methylphenyl Group: : This step typically involves the coupling of the oxadiazole ring with a substituted benzene derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the available functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various derivatives.
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Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids. Reduction reactions can also occur, especially at the oxadiazole ring, potentially leading to ring opening or hydrogenation products.
Common Reagents and Conditions
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Nucleophilic Substitution: : Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO under mild heating conditions.
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Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
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Reduction: : Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride.
Major Products
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Substitution Products: : Depending on the nucleophile, products can include azides, thiols, ethers, and amines.
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Oxidation Products: : Aldehydes, carboxylic acids, or ketones.
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Reduction Products: : Reduced oxadiazole derivatives or ring-opened products.
Scientific Research Applications
Chemistry
In chemistry, 5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer activities. This specific compound may exhibit similar properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
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5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: : Lacks the methoxy and methyl groups, which may affect its reactivity and biological activity.
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5-(Bromomethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole: : Similar structure but with a bromomethyl group instead of chloromethyl, which may influence its reactivity and applications.
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3-(3-Methoxy-4-methylphenyl)-1,2,4-oxadiazole: : Lacks the chloromethyl group, affecting its potential for further functionalization.
Uniqueness
The presence of both the chloromethyl and methoxy-methylphenyl groups in 5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole makes it uniquely versatile for various chemical reactions and applications. The chloromethyl group provides a reactive site for nucleophilic substitution, while the methoxy-methylphenyl group can influence the compound’s electronic properties and biological activity.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-7-3-4-8(5-9(7)15-2)11-13-10(6-12)16-14-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWENMOTITTER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171905 | |
Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-64-9 | |
Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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